molecular formula C8H14O3 B14535745 Methyl 2-ethyl-4-oxopentanoate CAS No. 62359-06-2

Methyl 2-ethyl-4-oxopentanoate

Cat. No.: B14535745
CAS No.: 62359-06-2
M. Wt: 158.19 g/mol
InChI Key: TZUAMFQTPRKMPL-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-oxopentanoate is an organic compound with the molecular formula C8H14O3 It is a methyl ester derivative of 2-ethyl-4-oxopentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-ethyl-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-4-oxopentanoate is unique due to its specific ester and ketone functional groups, which provide distinct reactivity and applications compared to its analogs. Its structure allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes.

Properties

CAS No.

62359-06-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-ethyl-4-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-7(5-6(2)9)8(10)11-3/h7H,4-5H2,1-3H3

InChI Key

TZUAMFQTPRKMPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C(=O)OC

Origin of Product

United States

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